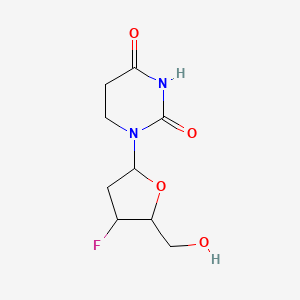
2'',3''-Dideoxy-3''-fluoro-alpha-uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-3’-fluoro- is a fluorinated pyrimidine nucleoside analog of uridineIt is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions and the presence of a fluorine atom at the 3’ position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which are valuable in medicinal chemistry for their antiviral and anticancer properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Acts as a probe for studying enzymatic functions and nucleic acid interactions.
Medicine: Investigated for its antiviral properties, particularly against HIV, and its potential as an anticancer agent.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery .
Mécanisme D'action
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom at the 3’ position interferes with the enzymatic activities involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
3’-Fluoro-2’,3’-dideoxycytidine: Similar structure but with a cytidine base instead of uridine.
3’-Fluoro-2’,3’-dideoxyadenosine: Contains an adenosine base and a fluorine atom at the 3’ position.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-fluoro- is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the fluorine atom enhances its stability and efficacy as an antiviral and anticancer agent compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C9H13FN2O4 |
|---|---|
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h5-6,8,13H,1-4H2,(H,11,14,15) |
Clé InChI |
OCCYRAYDRQRJEF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















